

Species-Specific Responses to [Lys5,MeLeu9,Nle10]-NKA(4-10): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Lys5,MeLeu9,Nle10]-NKA(4-10), a potent and selective neurokinin-2 (NK2) receptor agonist, has demonstrated significant prokinetic activity, particularly on bladder and colorectal smooth muscle.[1] However, its pharmacological profile, including efficacy, potency, and side effects, exhibits notable variation across different species. This guide provides a comprehensive comparison of these species-specific responses, supported by experimental data, to aid in the research and development of NK2 receptor-targeted therapeutics.

Comparative Efficacy and Potency

The in vitro and in vivo potency and efficacy of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** have been evaluated in several species. The following tables summarize the key quantitative data from various studies, highlighting the species-dependent differences in its activity.

In Vitro Potency and Affinity

Species	Tissue/Cell Line	Assay Type	Parameter	Value (nM)	Reference
Human	Recombinant hNK2 (CHO cells)	Radioligand Binding (Displacemen t of [125I]- NKA)	Ki	~1.0	[2][3]
Human	Recombinant hNK2 (CHO cells)	Calcium Mobilization	EC50	~1.0	[2][3]
Human	Recombinant hNK1 (CHO cells)	Calcium Mobilization	EC50	~105	[2][3]
Human	Bladder Detrusor Muscle	Functional (Contraction)	pD2	8.1	[4]
Human	Colon Circular Muscle	Radioligand Binding	IC50	0.87	[5]
Rat	Fundus	Functional (Contraction)	EC50	117	[5][6]
Rat	Bladder	Functional (Contraction)	EC50	10	[5][6]
Rat	Uterus (proestrus/est rus)	Functional (Contraction)	EC50	25.12	[5]
Rat	Uterus (diestrus/met estrus)	Functional (Contraction)	EC50	51.29	[5]

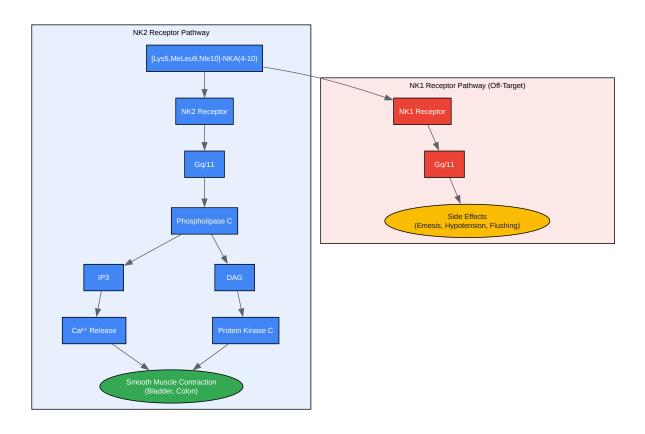
Note: pD2 is the negative logarithm of the EC50 value.

In Vivo Effects and Dosage

Species	Administration Route	Effect	Dose Range	Reference
Minipig	Subcutaneous (s.c.)	Increased bladder and colorectal pressure	30-100 μg/kg	[1][7]
Minipig	Intravenous (i.v.)	Increased bladder and colorectal pressure	0.3 μg/kg	[1][7]
Minipig	Intranasal (i.n.)	Increased bladder and colorectal pressure	100 μg/kg	[1][7]
Dog	Intravenous (i.v.)	Micturition, defecation, emesis, hypotension	10-100 μg/kg	[1]
Dog	Intranasal (i.n.)	Urination, defecation, emesis	300-1000 μg/kg	[8]
Dog	Sublingual (s.l.)	Urination	6.7 mg/kg	[8]
Rat	Intravenous (i.v.)	Increased bladder pressure, voiding	0.1-300 μg/kg	[9]
Rat	Subcutaneous (s.c.)	Urination, defecation, dermal flushing	10-100 μg/kg	[10]

Species Differences in Side Effect Profile

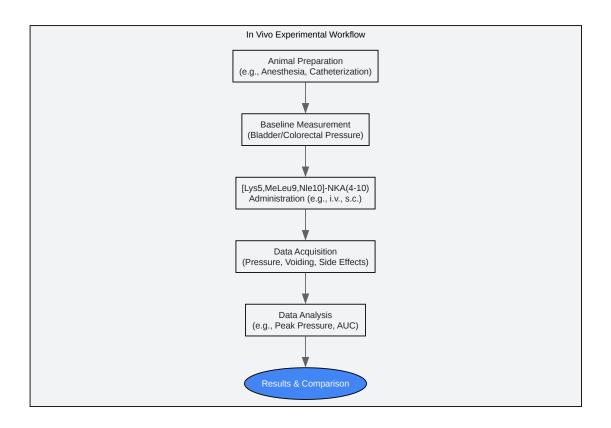
A significant aspect of the species-specific response to **[Lys5,MeLeu9,Nle10]-NKA(4-10)** is the variation in observed side effects, which are primarily attributed to off-target activation of the neurokinin-1 (NK1) receptor.[11]


- Dogs: Exhibit a pronounced sensitivity to NK1 receptor-mediated side effects, including
 emesis and hypotension, at doses similar to those that elicit the desired prokinetic effects.[1]
 [5]
- Rats: Also show NK1-mediated side effects, specifically dermal flushing.[10][11] However,
 the prokinetic effects on urination and defecation are mediated by the NK2 receptor.[11]
- Minipigs: Appear to be less susceptible to emesis compared to dogs, making them a
 potentially more suitable species for toxicological studies.[7]

These differences highlight the importance of species selection in preclinical studies and underscore the need for highly selective NK2 receptor agonists to minimize adverse effects in human applications. The selectivity of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** for the NK2 receptor over the NK1 receptor is approximately 74- to 105-fold in functional assays.[2][3][10]

Signaling Pathways and Experimental Workflow

The biological effects of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** are initiated by its binding to and activation of NK2 and, to a lesser extent, NK1 receptors. The downstream signaling pathways and a typical experimental workflow for assessing its activity are depicted below.



Click to download full resolution via product page

Caption: Signaling pathways of [Lys5,MeLeu9,Nle10]-NKA(4-10) via NK2 and NK1 receptors.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurology.com [jurology.com]

- 5. caymanchem.com [caymanchem.com]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 7. Prokinetic Effects of the Neurokinin NK2 Receptor Agonist [Lys5,MeLeu9,Nle10]-NKA(4-10) on Bladder and Colorectal Activity in Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. scispace.com [scispace.com]
- 10. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Species-Specific Responses to [Lys5,MeLeu9,Nle10]-NKA(4-10): A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619926#species-differences-in-response-to-lys5-meleu9-nle10-nka-4-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com